Picrasidine I
CAS No.: 100234-59-1
VCID: VC0010304
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
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Description | Picrasidine I is a β-carboline alkaloid extracted from Picrasma quassioides, a plant known for its medicinal properties . Research indicates that Picrasidine I has anticancer effects, particularly in nasopharyngeal carcinoma (NPC) cells, by modulating heme oxygenase-1 (HO-1) via the ERK and Akt signaling pathways . Studies have demonstrated that Picrasidine I induces cell cycle arrest in the sub-G1, S, and G2/M phases and regulates apoptosis-related proteins in NPC cells . Additionally, it has been shown to decrease ERK and Akt signaling pathways in NPC cells . Further investigation is needed to fully understand the mechanism of Picrasidine I in cancer treatment . Other picrasidine compounds, such as Picrasidine A and Picrasidine S, have also been studied for their biological activities. Picrasidine A, like Picrasidine I, is a naturally occurring β-carboline alkaloid isolated from Picrasma quassioides and exhibits antimicrobial, anticancer, and anti-inflammatory properties. Picrasidine S is recognized for its potential as a vaccine adjuvant, capable of inducing cellular immune responses and enhancing the efficacy of vaccines, especially in cancer and viral infections. It activates the cGAS-IFN-I pathway, leading to increased production of IFN-β and IL-6 in bone marrow-derived dendritic cells, ultimately enhancing T cell immunity. These compounds are valuable assets in developing new therapeutic agents. Picrasidine S stands out for its ability to induce the cGAS-IFN-I pathway, making it a unique candidate for vaccine development compared to other picrasidine compounds. |
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CAS No. | 100234-59-1 |
Product Name | Picrasidine I |
Molecular Formula | C14H12N2O2 |
Molecular Weight | 240.26 g/mol |
IUPAC Name | 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol |
Standard InChI | InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3 |
Standard InChIKey | JOHWQLSNGRWJRK-UHFFFAOYSA-N |
SMILES | COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C |
Canonical SMILES | COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C |
Appearance | Yellow powder |
Synonyms | picrasidine I |
PubChem Compound | 5324360 |
Last Modified | Sep 13 2023 |
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